myo-Inositol 2-monophosphate bis(cyclohexylammonium) salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

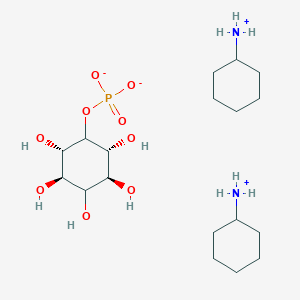

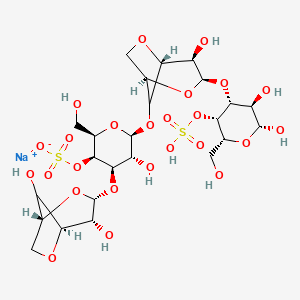

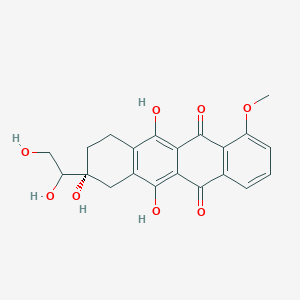

Myo-Inositol 2-monophosphate bis(cyclohexylammonium) salt is a chemical compound with the empirical formula C6H13O9P · 2C6H13N . It is a powder that is approximately 95% pure . The CAS Number for this compound is 103529-92-6 .

Molecular Structure Analysis

The molecular weight of myo-Inositol 2-monophosphate bis(cyclohexylammonium) salt is 458.48 g/mol . The InChI string for this compound isInChI=1S/2C6H13N.C6H13O9P/c2*7-6-4-2-1-3-5-6;7-1-2 (8)4 (10)6 (5 (11)3 (1)9)15-16 (12,13)14/h2*6H,1-5,7H2;1-11H, (H2,12,13,14)/t;;1-,2-,3+,4+,5-,6+ .

Scientific Research Applications

Synthesis of Inositol Phosphate Analogs : Research by Almeida et al. (1999) focused on synthesizing myo-inositol mono, bis, and trisphosphate analogs from deoxy-myo-inositol precursors derived from galactose, which are valuable for in vivo evaluation in cellular studies (Almeida et al., 1999).

Regioselective Acylation and Phosphorylation : Watanabe et al. (2005) used a stannylene strategy for regioselective acylation and phosphorylation of myo-inositol, contributing to the synthesis of phosphatidylinositol with natural configuration (Watanabe et al., 2005).

Synthesis of Myo-Inositol 1-Phosphate : Kiely et al. (1974) described a straightforward synthesis of myo-inositol 1-phosphate, which is isolated as a mixture of its bis(cyclohexylamine) salts (Kiely et al., 1974).

Resolution of Protonation Equilibria : Mernissi-Arifi et al. (1995) conducted 31P NMR and potentiometric titration experiments to resolve the microconstant system for myo-inositol trisphosphates and related compounds (Mernissi-Arifi et al., 1995).

Metabolism of Inositol Phosphates : Majerus et al. (1988) explored the pathways and enzymes involved in the metabolism of inositol phosphates, highlighting the complexity and specificity of these metabolic processes (Majerus et al., 1988).

Binding with Mineral Elements : Persson et al. (1998) investigated the interaction between inositol phosphates and mineral elements, contributing to the understanding of mineral bioavailability in foods (Persson et al., 1998).

Role in Thyroid Physiology : Benvenga et al. (2021) reviewed the role of myo-Inositol in thyroid function and autoimmune diseases, highlighting its importance in thyroid hormone synthesis and potential therapeutic applications (Benvenga et al., 2021).

Lithium-Sensitive Myo-Inositol Monophosphatase : Parthasarathy et al. (1994) studied the biochemical and molecular properties of myo-inositol monophosphatase, an enzyme important in bipolar disease treatment (Parthasarathy et al., 1994).

Safety and Hazards

The safety data sheet for myo-Inositol 2-monophosphate bis(cyclohexylammonium) salt indicates that it is not classified as a hazardous substance or mixture . In case of skin contact, it is advised to wash off with soap and plenty of water. If inhaled, move the person into fresh air and give artificial respiration if necessary .

properties

IUPAC Name |

cyclohexylazanium;[(2S,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H13N.C6H13O9P/c2*7-6-4-2-1-3-5-6;7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h2*6H,1-5,7H2;1-11H,(H2,12,13,14)/t;;1?,2-,3+,4+,5-,6? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMIHZMWNWGIJKQ-KDIRXZECSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C1(C(C(C(C(C1O)O)OP(=O)([O-])[O-])O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].[C@H]1([C@H](C([C@H]([C@@H](C1O)O)O)OP(=O)([O-])[O-])O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39N2O9P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

myo-Inositol 2-monophosphate bis(cyclohexylammonium) salt | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-naphthalen-2-yloxyoxan-2-yl]methyl acetate](/img/structure/B1140614.png)

![[2,5-Bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentylidene]-diphenylazanium;perchlorate](/img/structure/B1140624.png)

![(4R)-3-[(2S,3S)-2-Acetyl-3-[3-[bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B1140627.png)

![1-[(2R,5S)-2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-oxathiolan-5-yl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/structure/B1140630.png)